3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine

melanin targeting linker chemistry structure-affinity relationship

3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine (CAS 1247637-96-2) is a synthetic pyrazin-2-amine derivative with the molecular formula C₁₀H₁₇ClN₄ and a molecular weight of 228.72 g/mol. The compound features a 2-aminopyrazine core bearing a chlorine atom at the C3 position and an N-(2-diethylamino)ethyl substituent at the C2 amine.

Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
CAS No. 1247637-96-2
Cat. No. B1488534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine
CAS1247637-96-2
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=NC=CN=C1Cl
InChIInChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-14-10-9(11)12-5-6-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,13,14)
InChIKeyZCCDHZHATAFHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine (CAS 1247637-96-2): Procurement-Relevant Structural and Pharmacochemical Profile


3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine (CAS 1247637-96-2) is a synthetic pyrazin-2-amine derivative with the molecular formula C₁₀H₁₇ClN₄ and a molecular weight of 228.72 g/mol . The compound features a 2-aminopyrazine core bearing a chlorine atom at the C3 position and an N-(2-diethylamino)ethyl substituent at the C2 amine. This 2-aminopyrazine scaffold is the foundational pharmacophore of several clinically evaluated ATR kinase inhibitors, including VX-970 (berzosertib, M6620), the first ATR inhibitor to enter clinical trials [1]. The diethylaminoethyl side chain is a recognized melanin-targeting motif extensively validated in benzamide-based melanoma imaging agents such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) [2]. The combination of these two functional modules within a single molecular entity defines this compound's potential as a dual-purpose research probe for targeted oncology applications.

Why 3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine Cannot Be Replaced by Generic Pyrazin-2-amine or Benzamide Congeners


Generic substitution of 3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine with either simple 2-aminopyrazines or conventional N-(2-diethylaminoethyl)benzamides is pharmacochemically inappropriate because these two structural classes address fundamentally distinct molecular targets and application spaces. The 2-aminopyrazine core is the critical recognition element for the ATP-binding pocket of ATR kinase; Vertex Pharmaceuticals' foundational SAR studies demonstrated that aminopyrazine-based inhibitors achieve ATR Ki values as low as 6 nM with >600-fold selectivity over related PIKK-family kinases ATM and DNA-PK [1]. Conversely, the N-(2-diethylaminoethyl)benzamide scaffold mediates high-affinity, saturable, and reversible binding to melanin pigment, enabling selective accumulation in melanotic melanoma with tumor uptake values reaching 6.5% ID/g for BZA in murine B16 models [2]. Critically, the literature establishes that benzamide derivatives lacking the methoxy or acetamido substituent pattern exhibit significantly reduced tumor uptake and elevated urinary excretion [3], and the linkage chemistry (amide vs. amine) profoundly influences melanin affinity, pharmacokinetics, and intracellular localization [3]. The target compound's unique fusion of an aminopyrazine kinase-targeting core with a melanin-avid diethylaminoethyl side chain via a direct amine linkage creates a bifunctional pharmacophore that cannot be replicated by either parent scaffold class alone.

Quantitative Differentiation Evidence for 3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine Relative to Structural Analogs and Pharmacochemical Alternatives


Linker Chemistry Divergence: Amine vs. Amide Connection Between the Targeting Core and Diethylaminoethyl Side Chain Determines Melanin Affinity and Metabolic Fate

The target compound employs a direct secondary amine linkage (pyrazin-2-amine to ethyl chain) connecting the heterocyclic core to the diethylaminoethyl melanin-targeting motif. This contrasts fundamentally with the amide bond present in all clinically validated benzamide-based melanin-targeting agents such as BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide). SAR studies by Eisenhut et al. demonstrated that structural modifications to the benzamide phenyl substituents produce quantitative alterations in melanoma uptake, metabolic stability, and urinary clearance: compounds 2 (4-amino-5-bromo-3-iodo-2-methoxybenzamide) and 6 (4-acetamido-5-iodo-2-methoxybenzamide) achieved melanoma uptake values of 16.6% and 23.2% ID/g at 6 h post-injection, respectively, which were 3–5 times higher than literature benzamide controls (P < 0.01) [1]. Critically, analogues lacking the methoxy, acetamido, or bromo substituents showed reduced tumor uptake and high urinary excretion of benzamide metabolites [1]. The amine linkage in the target compound eliminates the hydrolytically labile amide bond, which is a known metabolic soft spot in benzamide probes; IMBA's improved tumor-to-nontarget ratios (8-fold better than BZA at 1 h, 4-fold at 6 h) were partially attributed to its faster urinary clearance facilitated by lower erythrocyte and serum protein binding [2]. The amine linker therefore represents a deliberate pharmacochemical departure expected to alter both melanin-binding kinetics and in vivo disposition compared to amide-linked benzamide comparators.

melanin targeting linker chemistry structure-affinity relationship benzamide metabolic fate

Pyrazine Core vs. Benzene Core: Differential Potential for ATR Kinase Engagement Distinguishes This Compound from All Benzamide-Based Melanoma Probes

The 2-aminopyrazine core of the target compound is the critical pharmacophore for ATR kinase ATP-binding pocket engagement, as established by the Charrier et al. (Vertex Pharmaceuticals) foundational discovery series [1]. In this series, aminopyrazine Compound 45 inhibited ATR with a Ki of 6 nM, exhibited >600-fold selectivity over related PIKK-family kinases ATM and DNA-PK, and blocked cellular ATR signaling (pCHK1 inhibition) with an IC₅₀ of 0.42 μM [1]. The subsequent lead VX-970 (berzosertib), which retains the 2-aminopyrazine core, demonstrated ATR IC₅₀ of 19 nM in HT29 cells, with ATM IC₅₀ of 2.6 μM and DNA-PK IC₅₀ of 18.1 μM . Critically, no benzamide-based melanin-targeting probe (BZA, IMBA, or any optimized benzamide derivative) has ever demonstrated ATR kinase inhibitory activity in published literature; the benzene carboxamide core lacks the hydrogen-bond donor/acceptor geometry of 2-aminopyrazine required for adenine-pocket recognition [2]. The target compound is therefore the only known molecular scaffold that structurally combines the ATR pharmacophore with the melanin-targeting diethylaminoethyl motif.

ATR kinase 2-aminopyrazine DNA damage response kinase inhibitor pharmacophore

C3-Chloro Substituent on Pyrazine: Positional Isomerism and Synthetic Versatility Differentiate This Compound from Other Chloropyrazine-Diethylaminoethyl Variants

The chlorine atom at the C3 position of the pyrazine ring (ortho to the C2 amine substituent) imparts distinct reactivity compared to regioisomeric chloropyrazine-diethylamino analogs. Commercially available comparators include 2-chloro-6-(N,N-diethylamino)pyrazine (CAS 951885-43-1) , 3-chloro-N,N-diethylpyrazin-2-amine (CAS 1249331-91-6) , and 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine (CAS 1247544-71-3) . In the target compound, the C3 chlorine is positioned adjacent to the C2 amine bearing the diethylaminoethyl side chain, creating a vicinal chloro-amino substitution pattern amenable to further nucleophilic aromatic substitution (SNAr) at C3, transition metal-catalyzed cross-coupling, or selective amine derivatization at either nitrogen center. This ortho-relationship between the chloro and amino substituents enables unique intramolecular hydrogen-bonding geometries and chelation potential not available in the C6-chloro regioisomer (CAS 951885-43-1) where the chlorine and amine substituents are para-disposed across the pyrazine ring [1]. The ethylenediamine spacer (two carbons between pyrazine NH and terminal NEt₂) further distinguishes the target from the propyl-bridged analog (CAS 1247544-71-3, three-carbon spacer), which would alter the pKa of the terminal amine and its intracellular protonation state at physiological pH .

chloropyrazine positional isomer nucleophilic aromatic substitution synthetic intermediate regiochemical differentiation

Dual Targeting Potential: Simultaneous ATR Kinase Engagement and Melanin-Directed Delivery Conceptually Differentiates This Compound from Mono-Functional Kinase Inhibitors or Melanin Probes

The target compound's molecular architecture integrates two independently validated pharmacophores that have never been combined in a single published chemical entity: (i) the 2-aminopyrazine ATR kinase recognition motif and (ii) the N-(2-diethylaminoethyl) melanin-targeting vector. In isolation, the ATR pharmacophore has been extensively validated: VX-970 (berzosertib) potentiates DNA-damaging chemotherapy and radiotherapy in multiple preclinical cancer models, with ATR inhibition shown to be selectively lethal to cancer cells while sparing normal tissue with functional ATM [1]. Independently, the diethylaminoethyl benzamide class has demonstrated clinical utility for melanoma scintigraphy, with BZA achieving 100% specificity for malignant melanoma metastases in a Phase II clinical trial [2]. The structural juxtaposition of these two modules in the target compound creates a conceptual opportunity for melanin-guided delivery of an ATR inhibitory warhead specifically to melanotic tumors. Neither VX-970 (which lacks a melanin-targeting vector) nor BZA (which lacks an ATR pharmacophore) can fulfill this bifunctional role. Recent advances in ATR/HDAC dual inhibitors based on 2-aminopyrazine scaffolds (compounds 18b and 18c: ATR IC₅₀ = 6 and 3 nM, respectively) demonstrate the feasibility of engineering dual pharmacological activities onto the aminopyrazine core [3].

bifunctional molecule ATR kinase melanin targeting targeted therapy theranostics

Prioritized Application Scenarios for 3-Chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine Based on Structural Differentiation Evidence


Scaffold for Designing Melanin-Directed ATR Kinase Inhibitor Conjugates

This compound provides a unique starting scaffold for medicinal chemistry programs developing bifunctional molecules that combine ATR kinase inhibition with melanin-mediated tumor targeting. The 2-aminopyrazine core serves as the ATR recognition element (class-validated with Ki values down to 6 nM for optimized leads [1]), while the diethylaminoethyl side chain enables melanin affinity (class-validated with tumor uptake of 6.5% ID/g in B16 models [2]). Researchers can derivatize the C3 chlorine via SNAr or cross-coupling to optimize ATR potency, or modify the terminal amine to tune melanin-binding avidity, creating a chemical space that no existing single-function probe addresses.

Synthetic Intermediate for 2-Aminopyrazine-Derived Kinase Probe Libraries with Built-In Melanin Affinity

The C3-chloro substituent provides a versatile synthetic handle for parallel library synthesis. Unlike 2-chloro-6-(N,N-diethylamino)pyrazine (CAS 951885-43-1), where the chloro and amino groups are para-disposed , the vicinal chloro-amino arrangement in the target compound enables unique chelation-assisted chemistry and regiospecific derivatization. This compound can serve as a diversity-oriented synthesis entry point for generating aminopyrazine-based probe libraries that retain intrinsic melanin-targeting capability — a strategy particularly relevant for phenotypic screening in melanoma models where both target engagement and cellular uptake are critical.

Non-Hydrolyzable Amine-Linked Melanin Probe for Comparative Pharmacokinetic Studies

The secondary amine linkage connecting the pyrazine core to the diethylaminoethyl chain eliminates the metabolically labile amide bond present in all conventional benzamide probes (BZA, IMBA, and their optimized derivatives) [3]. This structural feature makes the compound valuable for comparative pharmacokinetic studies investigating the role of linker chemistry (amide vs. amine) in melanin-binding kinetics, intracellular residence time, and metabolic clearance. Such head-to-head comparisons are directly relevant to optimizing next-generation melanoma imaging agents and targeted radiotherapeutics where prolonged tumor retention and reduced background clearance are desired.

Reference Compound for Structure-Activity Relationship Studies on Chloropyrazine Regioisomers and Linker Homologs

The compound occupies a unique position in the chemical space defined by chloropyrazine-diethylamino derivatives, differentiated from: 3-chloro-N,N-diethylpyrazin-2-amine (CAS 1249331-91-6, no ethyl spacer) , 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine (CAS 1247544-71-3, propyl spacer) , and 2-chloro-6-(N,N-diethylamino)pyrazine (CAS 951885-43-1, para Cl/N) . Systematic SAR studies across this regioisomer/linker-homolog series can elucidate how chlorine position, spacer length, and amine substitution pattern collectively govern ATR kinase binding and melanin affinity, enabling rational optimization of the bifunctional pharmacophore.

Quote Request

Request a Quote for 3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.